REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[C:9]([O:13][CH2:14][CH3:15])(=[O:12])[CH:10]=[CH2:11]>>[CH2:14]([O:13][C:9](=[O:12])[CH2:10][CH2:11][O:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=1)[CH3:15]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
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18 h
|
Type
|
CUSTOM
|
Details
|
Excess ethyl acrylate was removed by distillation at atmospheric pressure
|
Type
|
ADDITION
|
Details
|
The resulting residue was diluted with 50 mL toluene
|
Type
|
ADDITION
|
Details
|
The remaining product was diluted in 100 mL ether
|
Type
|
WASH
|
Details
|
washed with two 50 mL portions of sodium carbonate solution, 50 mL water and 50 mL saturated aqueous sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow liquid
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash chromatography (SiO2, 5% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCOC1=CC(=CC=C1)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.435 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |